![molecular formula C13H25N5O5 B12106353 2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butoxycarbonyl-glycyl-arginine is a peptide derivative commonly used in peptide synthesis. It is composed of three amino acids: glycine , arginine , and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is used to protect the amino group of arginine during peptide synthesis, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butoxycarbonyl-glycyl-arginine typically involves the following steps:
Protection of Arginine: The amino group of arginine is protected using (Boc2O) in the presence of a base such as .
Industrial Production Methods
In industrial settings, the synthesis of tert-butoxycarbonyl-glycyl-arginine is often carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large-scale production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butoxycarbonyl-glycyl-arginine: undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of DMAP.
Major Products Formed
Deprotection: Removal of the Boc group yields glycyl-arginine .
Coupling: Formation of longer peptide chains.
Wissenschaftliche Forschungsanwendungen
tert-butoxycarbonyl-glycyl-arginine: is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-protein interactions.
Wirkmechanismus
The primary function of tert-butoxycarbonyl-glycyl-arginine is to serve as a protected intermediate in peptide synthesis. The Boc group protects the amino group of arginine, preventing unwanted side reactions during the coupling process. Once the desired peptide chain is synthesized, the Boc group is removed under acidic conditions, yielding the final peptide product .
Vergleich Mit ähnlichen Verbindungen
tert-butoxycarbonyl-glycyl-arginine: is similar to other Boc-protected amino acids and peptides. Some similar compounds include:
tert-butoxycarbonyl-glycine: Used in peptide synthesis as a protected form of glycine.
tert-butoxycarbonyl-arginine: Used in peptide synthesis as a protected form of arginine.
Uniqueness
The uniqueness of tert-butoxycarbonyl-glycyl-arginine lies in its specific combination of glycine and arginine with a Boc protecting group, making it particularly useful in the synthesis of peptides that require these amino acids .
Eigenschaften
Molekularformel |
C13H25N5O5 |
|---|---|
Molekulargewicht |
331.37 g/mol |
IUPAC-Name |
5-(diaminomethylideneamino)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C13H25N5O5/c1-13(2,3)23-12(22)17-7-9(19)18-8(10(20)21)5-4-6-16-11(14)15/h8H,4-7H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)(H4,14,15,16) |
InChI-Schlüssel |
MJKTURRULDXYQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)

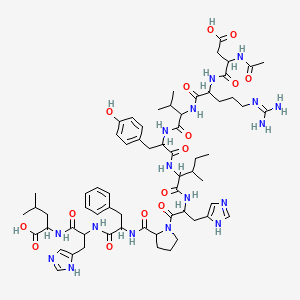
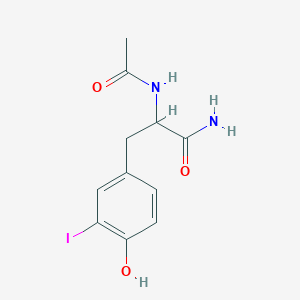

![2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
![2,2-Dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B12106306.png)


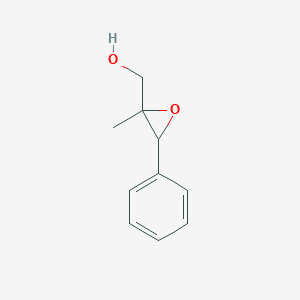
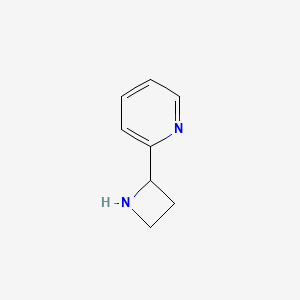
![[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106333.png)
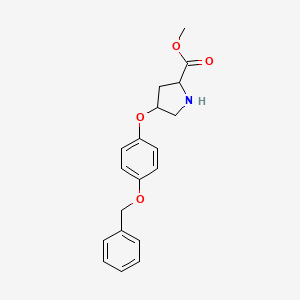
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)
